

Synthesis Protocol for (4-Methoxypyridin-3-yl)methanol: An Application Note

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Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

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Introduction

(4-Methoxypyridin-3-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly recognized for its role as a key intermediate in the preparation of various pharmaceutical compounds. Its structure, featuring a substituted pyridine ring with a reactive hydroxymethyl group, allows for diverse chemical modifications. This application note provides a detailed two-step protocol for the synthesis of **(4-Methoxypyridin-3-yl)methanol**, commencing from the commercially available 4-methoxypyridine. The synthesis involves an initial directed ortho-lithiation and formylation to produce the intermediate, 4-methoxypyridine-3-carbaldehyde, which is subsequently reduced to the target alcohol. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for the reagents, intermediate, and final product is presented below for easy reference.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Safety Hazards
4-Methoxypyridine	C ₆ H ₇ NO	109.13	108-111 (at 65 mmHg)	1.075	Skin/eye irritation [1]
n-Butyllithium (1.6M in hexanes)	C ₄ H ₉ Li	64.06	N/A	N/A	Pyrophoric, water-reactive, corrosive [2] [3]
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	153	0.949	Harmful, irritant, reproductive toxin [4][5]
4-Methoxypyridine-3-carbaldehyde	C ₇ H ₇ NO ₂	137.14	262.9 (at 760 mmHg)	1.159	N/A
Sodium Borohydride	NaBH ₄	37.83	Decomposes	1.07	Water-reactive, toxic, corrosive [6] [7]
(4-Methoxypyridin-3-yl)methanol	C ₇ H ₉ NO ₂	139.15	268.65 (at 760 mmHg)	1.155	N/A

Detailed Experimental Protocol

This synthesis is performed in two main stages: the formation of the aldehyde intermediate and its subsequent reduction to the desired alcohol.

Stage 1: Synthesis of 4-Methoxypyridine-3-carbaldehyde

This stage involves the directed ortho-lithiation of 4-methoxypyridine followed by formylation using N,N-dimethylformamide (DMF).

Materials:

- 4-Methoxypyridine
- n-Butyllithium (1.6M solution in hexanes)
- N,N-Dimethylformamide (DMF), anhydrous
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Inert atmosphere setup (Nitrogen or Argon)
- Low-temperature bath (e.g., dry ice/acetone)

Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
- Add 4-methoxypyridine (1.0 eq) to anhydrous THF in the flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.

- Slowly add n-butyllithium (1.1 eq, 1.6M solution in hexanes) dropwise via the dropping funnel while maintaining the temperature at -78 °C.
- Stir the resulting mixture at -78 °C for 1 hour.
- Add anhydrous N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture at -78 °C.
- Continue stirring at -78 °C for an additional 2 hours.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the crude 4-methoxypyridine-3-carbaldehyde, which can be purified by column chromatography on silica gel.

Stage 2: Synthesis of (4-Methoxypyridin-3-yl)methanol

This stage involves the reduction of the aldehyde intermediate to the target alcohol using sodium borohydride.

Materials:

- 4-Methoxypyridine-3-carbaldehyde
- Sodium borohydride (NaBH_4)
- Methanol
- Deionized water
- Ethyl acetate

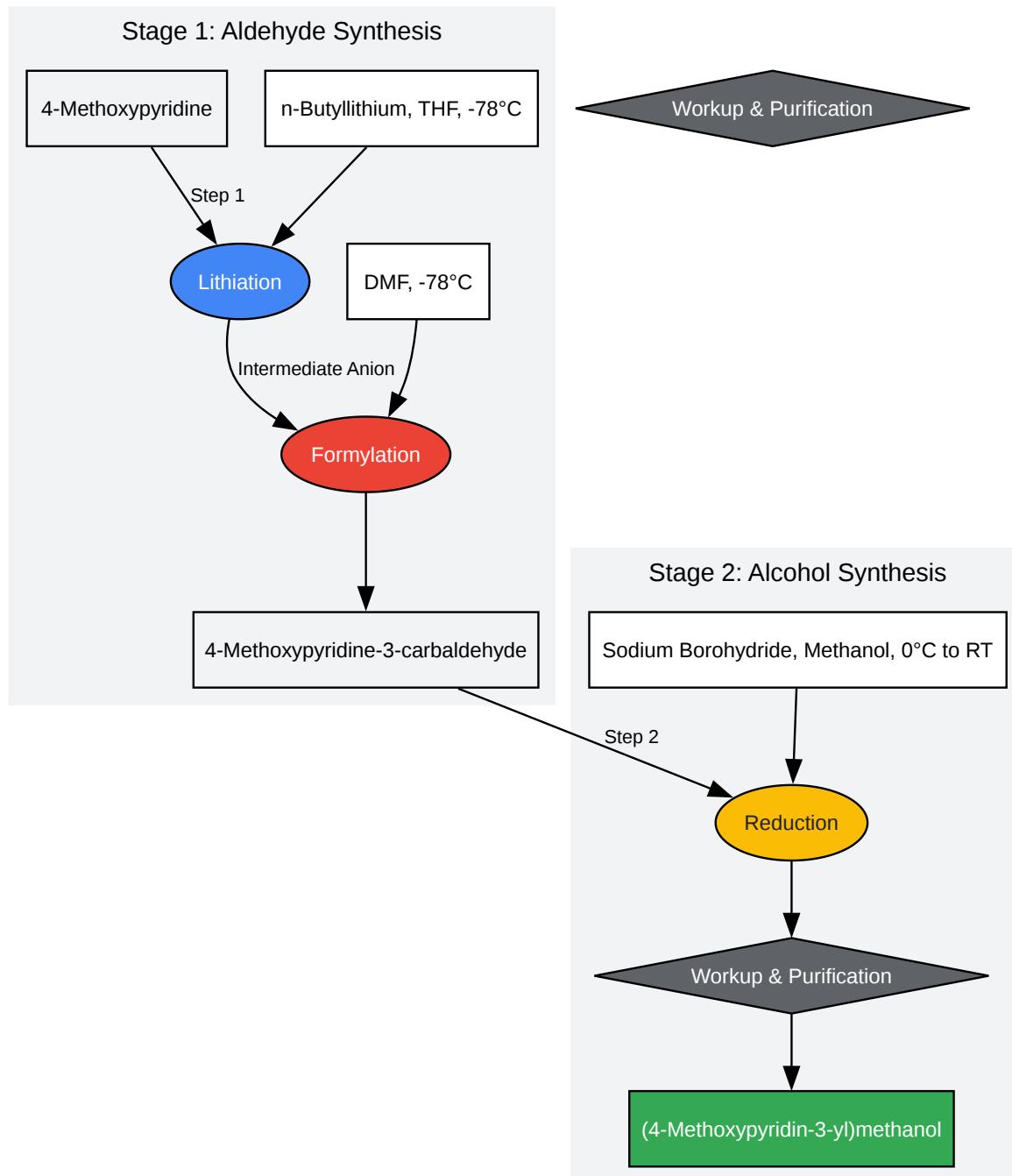
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath

Procedure:

- Dissolve 4-methoxypyridine-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully add deionized water to quench the reaction and decompose the excess sodium borohydride.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(4-Methoxypyridin-3-yl)methanol**.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow

Synthesis of (4-Methoxypyridin-3-yl)methanol

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Caption: Workflow for the two-stage synthesis of **(4-Methoxypyridin-3-yl)methanol**.

Characterization

The final product, **(4-Methoxypyridin-3-yl)methanol**, should be characterized to confirm its identity and purity.

Physicochemical Properties:

- Appearance: White to off-white solid.
- Molecular Formula: C₇H₉NO₂
- Molecular Weight: 139.15 g/mol

Spectroscopic Data: The following are predicted NMR data based on the structure. Actual experimental values may vary slightly.

- ¹H NMR (400 MHz, CDCl₃) δ: 8.35 (s, 1H), 8.20 (d, J = 5.0 Hz, 1H), 6.80 (d, J = 5.0 Hz, 1H), 4.70 (s, 2H), 3.90 (s, 3H), 2.50 (br s, 1H, OH).
- ¹³C NMR (101 MHz, CDCl₃) δ: 162.0, 152.0, 148.0, 125.0, 108.0, 60.0, 55.0.

Further characterization can be performed using Infrared (IR) spectroscopy and Mass Spectrometry (MS) to confirm the presence of functional groups and the molecular weight of the compound.

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